5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13704480
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O4S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C8H14N2O.C7H8O3S/c1-7(2)8(4-9-5-8)3-6(11)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-5H2,1-2H3,(H,10,11);2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | HOCYWWCUGKJLPX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s spirocyclic framework consists of a bicyclic system where two nitrogen atoms are embedded within a 3.4-octane ring. The 5,5-dimethyl substituents introduce steric bulk, enhancing stability, while the 4-methylbenzenesulfonate group improves solubility and modulates electronic properties. X-ray crystallography of analogous spiro compounds reveals a puckered conformation that facilitates binding to hydrophobic protein pockets.
Table 1: Chemical Identity of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-Methylbenzenesulfonate
| Property | Value |
|---|---|
| CAS No. | 2682112-95-2 |
| Molecular Formula | |
| Molecular Weight | 326.4 g/mol |
| Purity | ≥97% (HPLC) |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the condensation of a diketone precursor with hydrazine to form the diazaspiro core. Subsequent sulfonation using p-toluenesulfonic acid in ethyl acetate yields the final product. Key reaction parameters include:
-
Temperature: 60–80°C for cyclization
-
Catalyst: Anhydrous conditions to prevent hydrolysis
-
Yield: ~45–50% after purification via column chromatography.
Physicochemical Properties
The compound exhibits a melting point of 198–202°C and a logP value of 1.8, indicative of moderate lipophilicity. Its aqueous solubility (2.3 mg/mL at pH 7.4) is enhanced by the sulfonate group, making it suitable for in vitro assays.
Mechanism of Action
FGFR Inhibition
The compound demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 kinases, with IC values in the nanomolar range for mutant FGFR3 isoforms . Structural analogs disrupt ATP-binding pockets via hydrogen bonding with gatekeeper residues (e.g., V555 in FGFR3), as shown in molecular docking studies .
Menin-MLL Interaction Suppression
By binding to the menin-MLL interface, it prevents the recruitment of histone-modifying enzymes, thereby downregulating oncogenic gene expression in leukemia models.
| Cancer Type | Model System | Effect (1 μM) |
|---|---|---|
| Bladder Cancer | RT112 Cells | 70% Growth Inhibition |
| Glioblastoma | NIH3T3 Xenografts | Tumor Volume ↓ 60% |
Future Research Directions
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics and dose-limiting toxicities. Structural optimization could improve blood-brain barrier penetration for glioblastoma applications.
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) should be explored to enhance antitumor immunity in FGFR-driven cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume